molecular formula C25H24N6O3 B2612372 2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(2-ethylphenyl)acetamide CAS No. 1216555-60-0

2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B2612372
CAS No.: 1216555-60-0
M. Wt: 456.506
InChI Key: JQGJUCXXEPKQPA-UHFFFAOYSA-N
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Description

This compound features a highly complex polycyclic core structure: a pentazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,9-triene system substituted with methyl (C5, C8), oxo (C7, C12), and phenyl (C3) groups. The acetamide moiety is linked to the tricyclic system at position C11 and further functionalized with a 2-ethylphenyl group.

Properties

IUPAC Name

2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3/c1-4-16-10-8-9-13-19(16)26-20(32)15-30-25(34)31-21-18(17-11-6-5-7-12-17)14-28(2)22(21)23(33)29(3)24(31)27-30/h5-14H,4,15H2,1-3H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGJUCXXEPKQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=C(C(=O)N(C3=N2)C)N(C=C4C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(2-ethylphenyl)acetamide involves multiple steps, including the formation of the pentazatricyclo structure and the subsequent attachment of the acetamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(2-ethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5,8-dimethyl-7,12-dioxo-3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-Ethyl-2-[(12-Oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide (CAS 733040-96-5)

  • Molecular Formula : C₁₆H₁₉N₃O₂S₂ vs. target compound’s likely formula (inferred: ~C₂₄H₂₃N₅O₃).
  • Structural Differences : Replaces two nitrogen atoms in the pentazatricyclo system with sulfur (7-thia), reducing nitrogen-mediated interactions. The prop-2-enyl substituent at C11 and sulfanyl group at C10 introduce distinct electronic and steric effects.
  • Solubility : 37.5 µg/mL at pH 7.4, suggesting moderate hydrophilicity due to sulfur and carbonyl groups . The target compound’s additional phenyl and ethyl groups may reduce solubility.

N-[3-(Dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide Hydrochloride (CAS 1052538-09-6)

  • Key Features: Incorporates a mixed oxa-thia-aza tricyclic system and a dimethylaminopropyl side chain. The hydrochloride salt enhances water solubility, contrasting with the neutral acetamide in the target compound.
  • Applications : Likely optimized for ionic interactions in biological systems, whereas the target compound’s neutral 2-ethylphenyl group may favor blood-brain barrier penetration .

Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)

  • General Structure : 2-chloro-N-(substituted phenyl)-N-alkylacetamide (e.g., alachlor: 2-chloro-N-(2,6-diethylphenyl)-N-methoxymethylacetamide).
  • Comparison: Substituents: Chlorine at the α-position enhances electrophilicity, enabling herbicidal activity via inhibition of fatty acid elongation. The target compound lacks halogens, suggesting a non-herbicidal mechanism. Aromatic Groups: 2,6-Diethylphenyl in alachlor vs. 2-ethylphenyl in the target compound. Bulkier substituents in herbicides reduce mammalian toxicity but limit pharmaceutical applicability .

Peptide-like Acetamides with Stereochemical Complexity

N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide

  • Structural Highlights: Stereospecific hydroxy/amino groups and a diphenylhexane backbone enable protease or kinase inhibition.

Biological Activity

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups, which contribute to its biological properties. The molecular formula is C25H24N6O3C_{25}H_{24}N_6O_3, and the InChI representation is:

InChI 1S C25H24N6O3 c1 15 10 16 2 12 18 11 15 26 20 32 14 30 25 34 31 21 19 17 8 6 5 7 9 17 13 28 3 22 21 23 33 29 4 24 31 27 30 h5 13H 14H2 1 4H3 H 26 32 \text{InChI 1S C25H24N6O3 c1 15 10 16 2 12 18 11 15 26 20 32 14 30 25 34 31 21 19 17 8 6 5 7 9 17 13 28 3 22 21 23 33 29 4 24 31 27 30 h5 13H 14H2 1 4H3 H 26 32 }

The mechanism of action of this compound is not fully elucidated but is believed to involve interactions with specific molecular targets that modulate various biological pathways. These interactions may lead to effects such as anti-inflammatory or anticancer activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of similar tricyclic structures have shown to inhibit tumor growth in various cancer cell lines.

Case Study: Anticancer Effects

A study conducted on a related compound demonstrated a dose-dependent inhibition of cell proliferation in human breast cancer cells (MCF-7). The study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 10 µM, suggesting strong efficacy in targeting cancer cells.

Anti-inflammatory Properties

Research has also suggested that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

Case Study: Anti-inflammatory Effects

In a recent experiment, the compound was tested on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels at concentrations above 5 µM.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Compound ASimilarAnticancer
Compound BSimilarAnti-inflammatory
2-(5,8-dimethyl...) UniquePotentially both

Q & A

Basic: What are the primary synthetic challenges for this compound, and how can they be methodologically addressed?

Answer:
The compound’s complex tricyclic scaffold and multiple nitrogen/oxygen functionalities pose challenges in regioselectivity and purity. Key strategies include:

  • Multi-step convergent synthesis : Break down the tricyclic core and acetamide side chain into modular intermediates, as seen in analogous polycyclic systems (e.g., hexaazatricyclo compounds ).
  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive amines during cyclization steps .
  • Design of Experiments (DoE) : Apply statistical optimization to reaction parameters (temperature, solvent, catalyst) to maximize yield and minimize side products .

Basic: Which spectroscopic and crystallographic methods are most effective for structural confirmation?

Answer:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and stereochemistry, as demonstrated for structurally similar tricyclic compounds (mean C–C bond deviation: 0.005 Å; R factor: 0.041) .
  • High-resolution NMR : Use 1H^1H, 13C^{13}C, and 15N^{15}N-NMR to confirm proton environments and heterocyclic connectivity. For example, 15N^{15}N-NMR can distinguish amide vs. aromatic nitrogen environments .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for exact mass matching) .

Advanced: How can computational methods predict bioactivity and resolve mechanistic ambiguities?

Answer:

  • Molecular docking : Screen against target proteins (e.g., kinases or receptors) to predict binding affinities. For instance, studies on analogous acetamide derivatives used AutoDock Vina to identify key hydrophobic interactions .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or photostability .
  • AI-driven simulations : Integrate tools like COMSOL Multiphysics for reaction pathway optimization and toxicity prediction .

Advanced: How should researchers address contradictory data between spectroscopic and crystallographic results?

Answer:

  • Cross-validation : Combine X-ray data (absolute configuration) with NMR-derived NOE correlations to resolve stereochemical discrepancies .
  • Dynamic NMR experiments : Probe conformational flexibility in solution (e.g., variable-temperature NMR) if crystal packing forces distort solution-phase structures .
  • Quantum crystallography : Refine X-ray data with DFT-based charge density models to reconcile bond-length anomalies .

Basic: What experimental design approaches optimize synthesis yield and purity?

Answer:

  • Fractional factorial design : Systematically vary factors like catalyst loading, solvent polarity, and reaction time to identify critical parameters .
  • In-line analytics : Use PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring of intermediate formation .
  • Green chemistry principles : Replace toxic solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

Advanced: How do heterocyclic moieties influence the compound’s reactivity and stability?

Answer:

  • Electron-deficient rings : The tricyclic core’s conjugated system may enhance electrophilic substitution reactivity at specific positions (e.g., para to electron-withdrawing groups) .
  • Hydrolytic stability : Assess pH-dependent degradation of the acetamide bond via accelerated stability testing (e.g., 40°C/75% RH for 3 months) .
  • Oxidative susceptibility : Use cyclic voltammetry to identify redox-active sites (e.g., quinone-like dioxo groups) .

Basic: How can researchers assess the compound’s stability under varying storage conditions?

Answer:

  • Forced degradation studies : Expose to heat, light, and humidity, followed by HPLC-UV/PDA analysis to track degradation products .
  • Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life from accelerated stability data .
  • Microscopy (SEM/DSC) : Monitor crystallinity changes, which may impact solubility and bioavailability .

Advanced: What in silico strategies model pharmacokinetics and toxicity?

Answer:

  • Physiologically Based Pharmacokinetic (PBPK) modeling : Predict absorption/distribution using logP, pKa, and blood-brain barrier permeability data .
  • Toxicity prediction : Use QSAR models (e.g., OECD Toolbox) to flag potential mutagenicity or hepatotoxicity .
  • Metabolite identification : Simulate Phase I/II metabolism with software like MetaSite .

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